molecular formula C22H22N4O5S B2669778 4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 442881-16-5

4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2669778
CAS RN: 442881-16-5
M. Wt: 454.5
InChI Key: VNOCPOKCSKADMP-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DASB and belongs to the class of sulfonamides. It is synthesized using a specific method and has shown promising results in various studies.

Scientific Research Applications

Antidiabetic Screening

A study by Lalpara et al. (2021) focused on synthesizing N-substituted dihydropyrimidine derivatives, which are structurally related to 4-(N,N-diallylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds were evaluated for antidiabetic activity using in vitro assays, demonstrating the potential of similar compounds in diabetes research.

Nematocidal Activity

In 2022, Liu et al. synthesized novel 1,2,4-oxadiazole derivatives, including a compound structurally similar to this compound, and evaluated their nematocidal activities. This highlights the application of such compounds in agricultural and pest control research.

Anticancer Evaluation

A study conducted by Salahuddin et al. (2014) involved the synthesis of 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation. The structural similarity to this compound suggests its potential use in cancer research.

Crystal Structure and Computational Studies

Kumara et al. (2017) explored the crystal structure and computational studies of novel piperazine derivatives containing a 1,3,4-oxadiazole moiety, akin to the compound . Their research, detailed in Kumara et al. (2017), provides insights into the molecular behavior and potential applications in material science or drug design.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-3)11-7-17/h4-13H,1-2,14-15H2,3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCPOKCSKADMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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